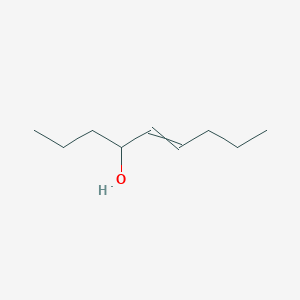
5,6,8,3',4',5'-Hexamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8,3’,4’,5’-Hexamethoxyflavone: is a polymethoxylated flavonoid compound predominantly found in citrus fruits, particularly in the peels. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and neurotrophic effects . Its unique structure, characterized by multiple methoxy groups, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of hydroxylated flavonoids. One common method is the methylation of nobiletin, a related polymethoxylated flavonoid, using methyl iodide and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of 5,6,8,3’,4’,5’-Hexamethoxyflavone often involves the extraction and purification from citrus peels. The peels are subjected to solvent extraction, followed by chromatographic techniques to isolate the compound . This method leverages the natural abundance of polymethoxylated flavonoids in citrus peels, making it a cost-effective approach.
Chemical Reactions Analysis
Types of Reactions: 5,6,8,3’,4’,5’-Hexamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoids depending on the nucleophile used
Scientific Research Applications
Chemistry: 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a model compound in studying the reactivity and properties of polymethoxylated flavonoids. Its unique structure makes it an interesting subject for synthetic and mechanistic studies .
Biology: In biological research, this compound is investigated for its neurotrophic effects. Studies have shown that it promotes neuronal growth and differentiation, making it a potential candidate for treating neurodegenerative diseases .
Medicine: The compound exhibits significant anti-inflammatory and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models .
Industry: In the food and beverage industry, 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a natural additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of food products .
Mechanism of Action
The mechanism of action of 5,6,8,3’,4’,5’-Hexamethoxyflavone involves multiple molecular targets and pathways:
Neurotrophic Effects: The compound exerts its neurotrophic effects through a cAMP/PKA-dependent pathway, leading to the activation of CRE-mediated gene transcription.
Anti-inflammatory and Anticancer Effects: It modulates various signaling pathways, including MAPK and Akt, to exert its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): A closely related polymethoxylated flavonoid with similar biological activities.
Tangeretin (5,6,7,8,4’-Pentamethoxyflavone): Another polymethoxylated flavonoid found in citrus peels.
Sinensetin (5,6,7,3’,4’-Pentamethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Uniqueness: 5,6,8,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxy group arrangement, which contributes to its distinct chemical reactivity and biological activities. Its ability to modulate multiple signaling pathways and promote neurotrophic effects sets it apart from other polymethoxylated flavonoids .
Properties
CAS No. |
135010-79-6 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)27-5)13-9-12(22)18-20(28-6)16(25-3)10-17(26-4)21(18)29-13/h7-10H,1-6H3 |
InChI Key |
YSFDTCPVUDPZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


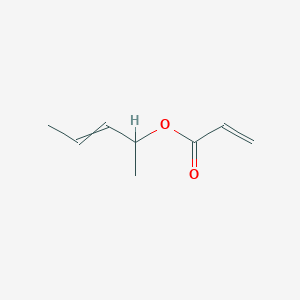
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

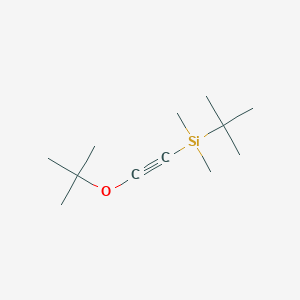
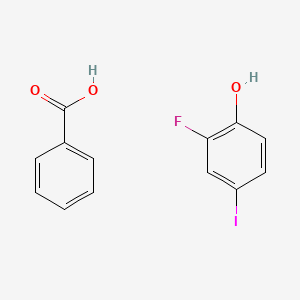
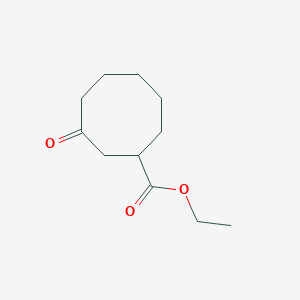
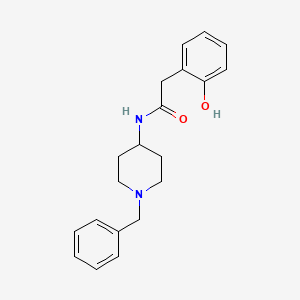
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
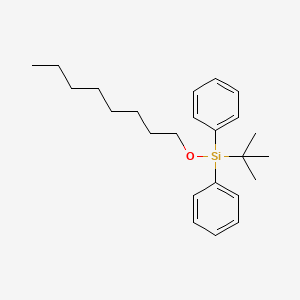
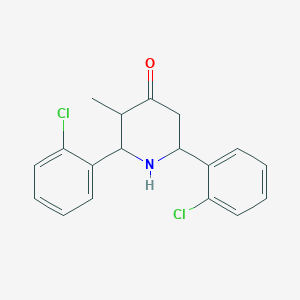
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
